molecular formula C16H19IO3 B6201579 ethyl 1-(iodomethyl)-3-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate CAS No. 2694735-13-0

ethyl 1-(iodomethyl)-3-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No.: B6201579
CAS No.: 2694735-13-0
M. Wt: 386.2
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Description

Ethyl 1-(iodomethyl)-3-(4-methylphenyl)-2-oxabicyclo[211]hexane-4-carboxylate is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(iodomethyl)-3-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves a multi-step process. One common method includes the [2+2] cycloaddition reaction, which is a photochemical process used to form the bicyclic structure

Industrial Production Methods

Industrial production of this compound may involve batch-wise synthesis, where the key steps are carefully controlled to ensure high yield and purity. The use of photochemistry in the initial cycloaddition step is crucial for forming the bicyclic core, which can then be functionalized with various substituents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(iodomethyl)-3-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate can undergo several types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Ethyl 1-(iodomethyl)-3-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Material Science: Its bicyclic structure can be used to create novel materials with unique properties.

Mechanism of Action

The mechanism by which ethyl 1-(iodomethyl)-3-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodomethyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(iodomethyl)-3-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical transformations. Its iodomethyl group provides a versatile site for further functionalization, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

2694735-13-0

Molecular Formula

C16H19IO3

Molecular Weight

386.2

Purity

95

Origin of Product

United States

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